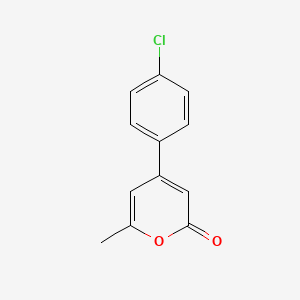![molecular formula C8H16Br2S2 B14222380 1-Bromo-4-[(4-bromobutyl)disulfanyl]butane CAS No. 823214-44-4](/img/structure/B14222380.png)
1-Bromo-4-[(4-bromobutyl)disulfanyl]butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-[(4-bromobutyl)disulfanyl]butane is an organobromine compound with the molecular formula C8H16Br2S2. This compound contains two bromine atoms, two sulfur atoms, and a butane backbone. It is primarily used in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-[(4-bromobutyl)disulfanyl]butane can be synthesized through a multi-step process involving the reaction of 1,4-dibromobutane with disulfides. The general synthetic route involves:
Formation of the disulfide bond: This can be achieved by reacting thiols with oxidizing agents to form disulfides.
Alkylation: The disulfide is then reacted with 1,4-dibromobutane under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-[(4-bromobutyl)disulfanyl]butane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction: The disulfide bond can be reduced to thiols or oxidized to sulfonic acids.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or other reducing agents are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Oxidation Products: Sulfonic acids or sulfoxides can be formed through oxidation.
Reduction Products: Thiols are typically formed through reduction.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-[(4-bromobutyl)disulfanyl]butane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of disulfide bonds and their role in protein structure and function.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-[(4-bromobutyl)disulfanyl]butane involves its reactivity with nucleophiles and its ability to form and break disulfide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromobutane: A simpler compound with a single bromine atom, used in similar substitution reactions.
4-Bromo-1-butene: Contains a double bond, making it more reactive in certain types of reactions.
1,4-Dibromobutane: Used as a precursor in the synthesis of 1-Bromo-4-[(4-bromobutyl)disulfanyl]butane.
Uniqueness
This compound is unique due to its dual bromine and disulfide functionalities, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
823214-44-4 |
|---|---|
Molekularformel |
C8H16Br2S2 |
Molekulargewicht |
336.2 g/mol |
IUPAC-Name |
1-bromo-4-(4-bromobutyldisulfanyl)butane |
InChI |
InChI=1S/C8H16Br2S2/c9-5-1-3-7-11-12-8-4-2-6-10/h1-8H2 |
InChI-Schlüssel |
JAFFMXZKWOBDCE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCBr)CSSCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


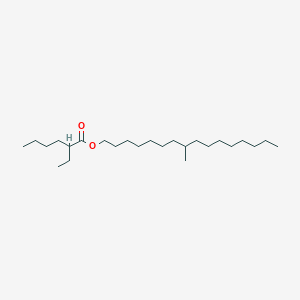
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)-](/img/structure/B14222309.png)

![Bicyclo[2.2.1]heptan-2-yl but-2-enoate](/img/structure/B14222321.png)
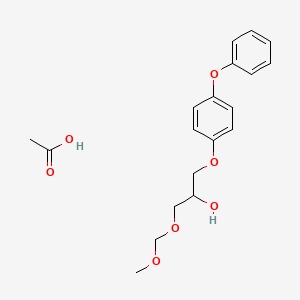
![3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid](/img/structure/B14222332.png)
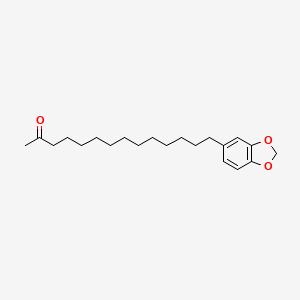
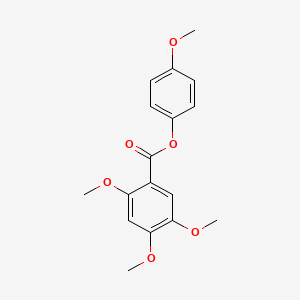
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-](/img/structure/B14222358.png)
![6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222360.png)
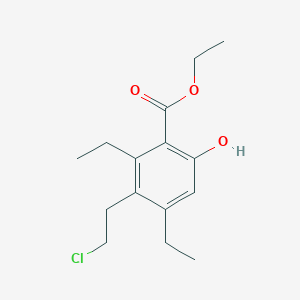

![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)
